Cas no 1333853-21-6 (N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide)

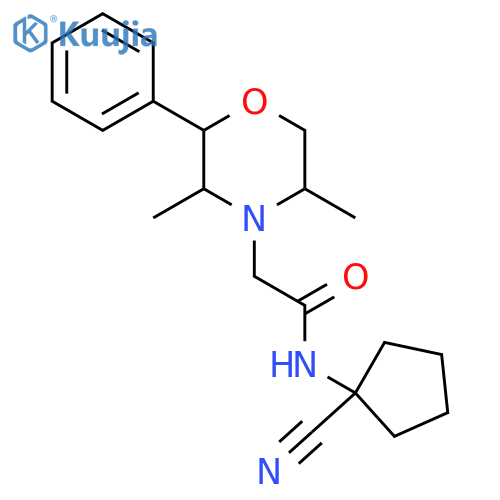

1333853-21-6 structure

商品名:N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide

N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide 化学的及び物理的性質

名前と識別子

-

- EN300-26686975

- Z1171982501

- N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide

- AKOS033133078

- 1333853-21-6

-

- インチ: 1S/C20H27N3O2/c1-15-13-25-19(17-8-4-3-5-9-17)16(2)23(15)12-18(24)22-20(14-21)10-6-7-11-20/h3-5,8-9,15-16,19H,6-7,10-13H2,1-2H3,(H,22,24)

- InChIKey: SFJACAHCMHXUCA-UHFFFAOYSA-N

- ほほえんだ: O1CC(C)N(CC(NC2(C#N)CCCC2)=O)C(C)C1C1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 341.21032711g/mol

- どういたいしつりょう: 341.21032711g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 25

- 回転可能化学結合数: 4

- 複雑さ: 514

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 65.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26686975-0.05g |

1333853-21-6 | 90% | 0.05g |

$212.0 | 2023-09-11 |

N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide 関連文献

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

1333853-21-6 (N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide) 関連製品

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量